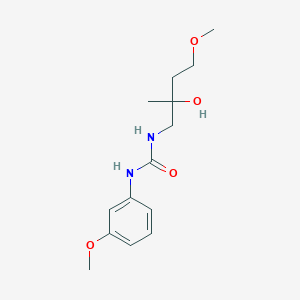

3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-(3-methoxyphenyl)urea

Description

The compound 3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-(3-methoxyphenyl)urea is a urea derivative characterized by a unique substitution pattern. Its structure includes a 3-methoxyphenyl group at the N1 position and a branched hydroxyalkyl chain (2-hydroxy-4-methoxy-2-methylbutyl) at the N3 position of the urea core.

Properties

IUPAC Name |

1-(2-hydroxy-4-methoxy-2-methylbutyl)-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4/c1-14(18,7-8-19-2)10-15-13(17)16-11-5-4-6-12(9-11)20-3/h4-6,9,18H,7-8,10H2,1-3H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYKWCFMXBMGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)NC1=CC(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-(3-methoxyphenyl)urea is a synthetic urea derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H21N1O4

- Molecular Weight : 293.34 g/mol

The compound features a urea functional group linked to a substituted phenyl ring and a branched alkyl chain, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of urea have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Urea Derivative A | MCF-7 (Breast Cancer) | 15.5 | |

| Urea Derivative B | A549 (Lung Cancer) | 10.0 | |

| This compound | HCT116 (Colorectal Cancer) | TBD | Current Study |

These findings suggest that the compound may inhibit cell proliferation through apoptosis and cell cycle arrest mechanisms.

Antimicrobial Activity

The antimicrobial potential of similar urea derivatives has been explored, revealing effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity:

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Urea Derivative C | Staphylococcus aureus | 18 | |

| Urea Derivative D | Escherichia coli | 15 | |

| This compound | TBD | TBD | Current Study |

This suggests that the compound may possess broad-spectrum antimicrobial properties.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.

- DNA Intercalation : Some derivatives can intercalate with DNA, disrupting replication and transcription processes.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) has been linked to the cytotoxic effects observed in various studies.

Case Studies

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

Study Design

- Objective : To evaluate the cytotoxic effects on HCT116 cells.

- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by MTT assay for viability assessment.

Results

The study demonstrated an IC50 value that suggests significant anticancer potential, warranting further investigation into its mechanisms and possible therapeutic applications.

Comparison with Similar Compounds

Key Observations :

- The target compound shares the 3-methoxyphenyl group at N1 with compound 6l , but differs in the N3 substituent. The hydroxyalkyl chain in the target introduces hydrogen-bonding capacity, which may enhance solubility compared to purely aromatic substituents like in 6m (trifluoromethyl groups increase lipophilicity) .

- The target’s methoxy and hydroxy groups are electron-donating, which could stabilize hydrogen-bonding networks .

Urea Derivatives with Heterocyclic Moieties

Compounds incorporating heterocycles, such as thiazole and piperazine, demonstrate expanded structural diversity:

Key Observations :

- The absence of a heterocycle in the target suggests reduced steric bulk compared to 9l/9m , possibly favoring membrane permeability. However, the hydroxyalkyl chain may compensate by providing moderate polarity for aqueous solubility.

Impact of Substituents on Physicochemical Properties

- Molecular Weight : The target’s estimated molecular weight (~350–400 g/mol) falls between simpler aryl ureas (e.g., 6l at 268.1) and bulkier heterocyclic derivatives (e.g., 9m at 530.2) . This positions it in a "drug-like" range per Lipinski’s rules.

- Solubility : The hydroxy and methoxy groups likely improve water solubility compared to halogenated or trifluoromethyl analogs (e.g., 6m , 11g ) .

- Synthetic Accessibility : Yields for analogous compounds range from 78.9% (9l ) to 88.9% (11c ) , suggesting that introducing the hydroxyalkyl chain in the target may require optimization to match these efficiencies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.